

# A Comparative Guide: PAC-113 Versus Nystatin for Oral Candidiasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Oral candidiasis, a common opportunistic infection caused by Candida species, presents an ongoing challenge, particularly in immunocompromised patient populations. The mainstay of topical treatment has long been the polyene antifungal nystatin. However, the emergence of novel therapeutic agents such as the antimicrobial peptide **PAC-113** necessitates a thorough comparison of their performance. This guide provides an objective analysis of **PAC-113** and nystatin, summarizing their mechanisms of action, in vitro efficacy, clinical trial data, and the experimental protocols that underpin these findings.

### **Mechanism of Action: A Tale of Two Strategies**

The antifungal activity of nystatin and **PAC-113** stems from fundamentally different interactions with the fungal cell.

Nystatin: A well-established polyene antifungal, nystatin's primary target is ergosterol, a crucial sterol component of the fungal cell membrane.[1][2][3] By binding to ergosterol, nystatin molecules aggregate and form pores or channels in the membrane.[2][3][4][5] This disruption of membrane integrity leads to the leakage of essential intracellular ions, particularly potassium, and other small molecules, ultimately resulting in fungal cell death.[2][3][5] A secondary mechanism involves the induction of oxidative stress within the fungal cell, further contributing to its demise.[2]



PAC-113: As a 12-amino-acid antimicrobial peptide derived from the human salivary protein histatin 5, PAC-113 employs a multi-step process to exert its candidacidal effects.[6] The initial interaction is electrostatic, with the positively charged peptide binding to the negatively charged surface of the Candida albicans cell.[6] Following this, PAC-113 is actively translocated into the cytoplasm, a process facilitated by the fungal cell wall protein Ssa2.[6] While the precise intracellular targets are still under investigation, evidence suggests that PAC-113 may also interact with fungal mitochondria, leading to the production of reactive oxygen species (ROS) and contributing to cell death.[7]

## In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of antifungal agents is a key indicator of their potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of a drug that prevents visible growth of a microorganism.

| Antifungal Agent | Candida Species | MIC Range (μg/mL) | Reference |
|------------------|-----------------|-------------------|-----------|
| Nystatin         | Candida spp.    | 0.625 - 1.25      | [1]       |
| C. albicans      | 4 - 8 (median)  | [8]               |           |
| C. glabrata      | 4 - 8 (median)  | [8]               |           |
| C. krusei        | 4 - 8 (median)  | [8]               |           |
| C. tropicalis    | 4 - 8 (median)  | [8]               |           |
| Candida spp.     | 0.25 - 16       | [9]               | _         |
| PAC-113          | C. albicans     | 3.1               | [10]      |

Note: MIC values can vary depending on the specific strain of Candida and the testing methodology used. The provided data is a summary from the cited literature.

## Clinical Efficacy: Head-to-Head in Oral Candidiasis

Clinical trials provide crucial data on the performance of a drug in a real-world setting. A Phase I/II and a subsequent Phase IIb clinical trial have directly compared **PAC-113** mouthrinse to nystatin oral suspension for the treatment of oral candidiasis in HIV-seropositive patients.



| Clinical Trial<br>Phase                     | Parameter                      | PAC-113 | Nystatin | Reference |
|---------------------------------------------|--------------------------------|---------|----------|-----------|
| Phase I/II                                  | Clinical Cure<br>Rate (Day 14) | 37%     | 36%      | [7]       |
| Complete or<br>Partial Response<br>(Day 14) | 95%                            | 87%     | [7]      |           |

These results from the initial Phase I/II study indicated that **PAC-113** had a comparable clinical cure rate to nystatin and was generally safe and well-tolerated.[7]

### **Experimental Protocols**

A detailed understanding of the methodologies used to generate these findings is critical for their interpretation and for designing future studies.

## In Vitro Antifungal Susceptibility Testing: Broth Microdilution

The determination of MIC values for both **PAC-113** and nystatin is typically performed using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A protocol for yeasts.[11][12][13][14]

#### Protocol Outline:

- Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide for nystatin) and then serially diluted in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates to achieve a range of concentrations.[8][11]
- Inoculum Preparation: Candida isolates are cultured on agar plates, and a standardized suspension of yeast cells is prepared in sterile saline or water. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the growth medium.



- Inoculation and Incubation: A standardized volume of the diluted yeast inoculum is added to each well of the microtiter plate containing the antifungal dilutions. The plates are incubated at 35°C for 24 to 48 hours.[8][14]
- MIC Determination: The MIC is determined as the lowest concentration of the antifungal
  agent that causes a significant inhibition of visible growth compared to a drug-free control
  well. For azoles, this is typically a ≥50% reduction in turbidity, while for polyenes like nystatin,
  it is often complete inhibition of growth.[15]

## Clinical Trial Protocol: PAC-113 vs. Nystatin for Oral Candidiasis in HIV-Positive Patients (Phase IIb)

This randomized, examiner-blinded, positive-controlled, parallel-design clinical trial aimed to determine the optimal dose of **PAC-113** mouthrinse.[16]

#### **Key Protocol Components:**

- Study Population: HIV-seropositive patients aged 18 to 65 with a confirmed diagnosis of pseudomembranous and/or erythematous oral candidiasis.[16]
- Treatment Arms:
  - PAC-113 mouthrinse at three different concentrations (e.g., 0.15%, 0.075%, 0.0375%)
     administered as a 5 mL rinse four times daily.[16]
  - Nystatin oral suspension (100,000 units/mL) administered as a 5 mL rinse four times daily.
- Treatment Duration: 14 days.[16]
- Efficacy Endpoints:
  - Primary: Clinical cure rate, defined as the complete resolution of signs and symptoms of oral candidiasis.
  - Secondary: Microbiological response, assessed by the reduction of Candida colonyforming units from oral swabs.[16]



 Assessments: Clinical and microbiological assessments were performed at baseline, during treatment, and at follow-up visits.[16]

## Signaling Pathways and Mechanisms of Action: Visualized

To further elucidate the distinct mechanisms of **PAC-113** and nystatin, the following diagrams illustrate their proposed pathways of action.



Click to download full resolution via product page

Caption: Mechanism of action of nystatin against fungal cells.





Click to download full resolution via product page

Caption: Proposed mechanism of action of PAC-113 against fungal cells.

### Conclusion

Both nystatin and **PAC-113** demonstrate effective antifungal activity against Candida species implicated in oral candidiasis, albeit through distinct mechanisms. Nystatin remains a reliable topical agent with a long history of use, targeting the fungal cell membrane. **PAC-113** represents a promising alternative, with a novel mechanism of action that involves intracellular targets and a comparable clinical efficacy profile to nystatin in early clinical trials. The development of resistance to existing antifungals underscores the importance of continued research into new therapeutic agents like **PAC-113**. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to critically evaluate these two compounds and to inform future research and development efforts in the treatment of oral candidiasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. oatext.com [oatext.com]
- 2. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 3. What is the mechanism by which nystatin inhibits growth? How does this co.. [askfilo.com]
- 4. Cholesterol and ergosterol influence nystatin surface aggregation: relation to pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]



- 7. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug BioSpace [biospace.com]
- 8. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Guide: PAC-113 Versus Nystatin for Oral Candidiasis Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574744#pac-113-versus-nystatin-for-oral-candidiasis-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com